molecular formula C19H19FN2O4 B6491600 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 905661-50-9

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide

Cat. No. B6491600
CAS RN: 905661-50-9
M. Wt: 358.4 g/mol
InChI Key: SXAXMIGXFRLHQP-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide (N-FPMPA) is a fluorinated pyrrolidinone derivative that has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. It has also been used in laboratory experiments to study the effects of certain drugs on the body.

Scientific Research Applications

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. It has also been used in laboratory experiments to study the effects of certain drugs on the body. In addition, it has been used in studies on the metabolism of certain drugs and the pharmacokinetics of certain drugs.

Mechanism of Action

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. It acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and tyrosine kinase (TK). By inhibiting these enzymes, this compound can help to reduce inflammation and cell proliferation, which can lead to the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. It has been found to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects. In addition, it has been found to have a protective effect on neuronal cells and to have an inhibitory effect on the production of certain cytokines.

Advantages and Limitations for Lab Experiments

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low toxicity profile. In addition, it is soluble in both water and organic solvents, making it easy to use in experiments. However, it is important to note that this compound is a relatively new compound, and its effects on certain diseases have not been thoroughly studied. As such, more research is needed to determine the exact effects of this compound on various diseases.

Future Directions

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide has potential for use in the treatment of certain diseases, such as cancer and Alzheimer's disease. In the future, more research is needed to determine the exact effects of this compound on various diseases. In addition, further studies are needed to determine the optimal dosage and method of administration for this compound. Finally, more research is needed to determine the long-term effects of this compound on the body.

Synthesis Methods

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide is synthesized by a process known as N-alkylation. In this process, an alkyl halide is reacted with a pyrrolidinone derivative to produce a fluorinated pyrrolidinone derivative. The reaction is catalyzed by an acid and is typically carried out at room temperature. The resulting product is a white solid that is soluble in water and organic solvents.

properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-25-16-6-3-7-17(10-16)26-12-18(23)21-14-9-19(24)22(11-14)15-5-2-4-13(20)8-15/h2-8,10,14H,9,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAXMIGXFRLHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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